6-Chloro-1,1,1-trifluorohexane
Description
Contextualization within Organohalogen and Organofluorine Chemistry
6-Chloro-1,1,1-trifluorohexane is classified within two significant branches of organic chemistry: organohalogen and organofluorine chemistry. As an organohalogen, it is part of a broad family of compounds characterized by at least one carbon-halogen bond. chemicalbook.com The reactivity of the carbon-chlorine bond in chloroalkanes makes them valuable intermediates in synthetic chemistry, often used in nucleophilic substitution and cross-coupling reactions. nih.govnih.gov
More specifically, it is an organofluorine compound, a field that has gained immense attention over the last few decades. bldpharm.com The inclusion of fluorine atoms, particularly in the form of a trifluoromethyl group, dramatically alters the physicochemical properties of an organic molecule. bldpharm.comscbt.com Compounds like this compound are considered aliphatic organofluorides. chemspider.com
Significance of Trifluoromethylated and Chloroalkane Motifs in Modern Chemical Science
The two key structural features of this compound—the trifluoromethyl group and the primary chloroalkane terminus—are of great importance in contemporary chemical science.
The trifluoromethyl (-CF₃) group is a highly sought-after motif, especially in the development of pharmaceuticals, agrochemicals, and advanced materials. chiralen.comorgsyn.org Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. bldpharm.comscbt.com The introduction of a CF₃ group is a well-established strategy for modulating the properties of bioactive molecules to improve their efficacy and pharmacokinetic profiles. chiralen.comresearchgate.net More than 65 pharmaceuticals approved by the FDA contain this important structural unit. chiralen.com
The chloroalkane motif serves as a versatile functional handle in organic synthesis. The carbon-chlorine bond can be readily converted into other functional groups. nih.gov Primary alkyl chlorides are common substrates in a variety of chemical transformations, including alkylations and cross-coupling reactions, which are fundamental for building more complex molecular architectures. nih.gov In some applications, the chloroalkane itself is a key feature, for instance, in compounds designed to form covalent bonds with biological targets, such as in specific chemical biology probes. nih.govnih.govechemi.com
Overview of Research Trends in Halogenated Hexane (B92381) Derivatives
Research into halogenated hexane derivatives is driven by their utility as building blocks and intermediates in organic synthesis. The strategic placement of halogen atoms on a simple six-carbon scaffold provides a platform for constructing a wide array of more complex molecules.
A significant trend involves the synthesis of ω-haloalcohols, such as 6-chlorohexanol, which serve as precursors to compounds with diverse functionalities at either end of the carbon chain. sigmaaldrich.comorgsyn.org These bifunctional molecules are valuable in polymer chemistry and in the synthesis of pharmaceuticals and other specialty chemicals. Similarly, derivatives like 6-chloro-1-hexene (B1581537) and 6-chloro-1-hexyne (B83287) are used as starting materials to introduce a six-carbon chain with a reactive terminal chloro group via olefination or alkynylation reactions. nih.gov
The development of novel methods for the selective halogenation and fluoroalkylation of aliphatic chains continues to be an active area of research. This includes copper-catalyzed trifluoromethylation of alkyl bromides and other methods for installing fluorine-containing groups onto saturated carbon chains. The interest in these derivatives is tied to the increasing demand for novel fluorinated compounds in medicinal chemistry and materials science. While specific research on this compound is limited, the broader trends indicate a sustained interest in developing and utilizing halogenated alkanes as versatile synthetic tools.
Structure
3D Structure
Properties
Molecular Formula |
C6H10ClF3 |
|---|---|
Molecular Weight |
174.59 g/mol |
IUPAC Name |
6-chloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H10ClF3/c7-5-3-1-2-4-6(8,9)10/h1-5H2 |
InChI Key |
DZBWNBRYUNTTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(F)(F)F)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 1,1,1 Trifluorohexane
Strategies for Selective Introduction of the Trifluoromethyl Group onto an Alkyl Chain
The incorporation of a trifluoromethyl (CF3) group into an aliphatic chain is a cornerstone of modern organofluorine chemistry, driven by the unique properties this moiety imparts to organic molecules. thieme-connect.com Several strategies have been developed for this purpose, broadly classified into radical, nucleophilic, and electrophilic trifluoromethylation.
Radical trifluoromethylation is a powerful method for forming C(sp³)–CF3 bonds. This approach often involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to an alkene or reacts with an alkyl precursor. Common •CF3 sources include trifluoroiodomethane (CF3I) and Togni's reagents. sioc.ac.cn For instance, a selective C-C bond cleavage of cycloalkanols can lead to ketones trifluoromethylated at terminal positions, showcasing a radical-based approach suitable for constructing alkyl-CF3 bonds. sioc.ac.cn
Another prominent strategy is the copper-catalyzed trifluoromethylation of alkyl bromides, which proceeds via a carbon-centered radical mechanism. acs.org This method demonstrates excellent functional group compatibility, tolerating alcohols, esters, amides, and protected amines. acs.org
Photoredox catalysis has also emerged as a mild and efficient way to generate trifluoromethyl radicals for addition to alkenes or for C-H functionalization, avoiding the use of high temperatures or harsh reagents. wechemglobal.comprinceton.edu
Regioselective Halogenation Approaches for Terminal Chlorine Incorporation
Achieving regioselective halogenation, particularly at the terminal position of an alkane chain, is a significant synthetic challenge due to the similar reactivity of C-H bonds. bohrium.com Traditional free-radical halogenation often leads to a mixture of isomers. However, modern synthetic methods offer greater control.
One approach involves the functionalization of a terminal alcohol. For example, 1,6-hexanediol can be selectively monochlorinated to produce 6-chlorohexanol. researchgate.net The remaining alcohol can then be deoxygenated or converted to another functional group as needed. This functional group interconversion strategy provides a reliable way to install a chlorine atom at a specific terminus.
Another strategy relies on directing group effects or the use of specific catalysts to control the position of halogenation. While challenging for unactivated alkanes, certain catalytic systems can favor terminal C-H bond functionalization. illinois.edu Furthermore, methods like the regioselective opening of terminal epoxides with a chloride source can install a chlorine atom at a specific position, although this introduces other functionalities that may need to be removed in subsequent steps. nih.gov For arenes and heterocycles, halogenation with N-halosuccinimides in fluorinated alcohols has been shown to provide high regioselectivity under mild conditions. acs.org
Convergent and Linear Synthetic Routes from Readily Available Precursors
The synthesis of a target molecule like 6-chloro-1,1,1-trifluorohexane can be approached through either a linear or a convergent strategy.
Catalytic Approaches in the Synthesis of Trifluorohexane Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of fluorinated compounds. nih.gov Transition-metal-catalyzed reactions are particularly important for forming the carbon-carbon and carbon-fluorine bonds necessary for constructing trifluorohexane derivatives. thieme-connect.combeilstein-journals.org
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. mdpi.com This reaction has been adapted for the synthesis of fluoroalkylated compounds. An efficient palladium-catalyzed Heck-type reaction has been developed for secondary trifluoromethylated alkyl bromides with alkenes. nih.govbeilstein-journals.orgd-nb.info This method proceeds under mild conditions and exhibits good functional group tolerance. beilstein-journals.orgd-nb.info While this specific example involves a secondary alkyl bromide, the principle can be extended to couple fluoroalkyl halides with alkenes, providing a direct route to introduce a fluoroalkylated chain onto a molecule. mdpi.comnih.gov The challenge in these reactions often lies in the sluggish oxidative addition of the alkyl halide to the palladium center and the potential for facile β-hydride elimination. beilstein-journals.orgd-nb.info
Beyond palladium, other transition metals like copper and nickel are effective catalysts for trifluoromethylation and related cross-coupling reactions. wechemglobal.com Copper-catalyzed reactions are particularly notable for the trifluoromethylation of aryl iodides and alkyl bromides. acs.orgnih.gov These reactions often utilize a nucleophilic CF3 source, such as (trifluoromethyl)trimethylsilane (TMSCF3). Nickel catalysis has also been employed in various perfluoroalkylation reactions. thieme-connect.com These cross-coupling methodologies are essential for convergent syntheses, enabling the connection of a trifluoromethyl-containing fragment with another part of the carbon skeleton.
Silver-mediated C-H trifluoromethylation of arenes represents another catalytic approach, where a silver(I) salt catalyzes the reaction between an arene and an electrophilic CF3 source. thieme-connect.com While this is primarily for aromatic systems, it highlights the expanding toolbox of transition metal-mediated methods for introducing trifluoromethyl groups.
Optimization of Reaction Conditions and Yields in Fluoroalkane Synthesis
The efficiency and yield of fluoroalkane synthesis are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature is crucial for a successful outcome.
For example, in the palladium-catalyzed Heck-type reaction of 2-bromo-1,1,1-trifluorohexane with styrene derivatives, a systematic optimization of the reaction conditions was performed. d-nb.info The choice of base and ligand was found to be critical for achieving a high yield.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | K₂CO₃ (2) | 27 |
| 2 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | Na₂CO₃ (2) | 5 |
| 3 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | 26 |
| 4 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOAc (2) | 42 |
| 5 | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | KOAc (2) | 84 |
As shown in the table, potassium acetate (KOAc) proved to be the optimal base for this transformation, leading to a significantly higher yield compared to carbonate or sodium acetate bases. d-nb.info
Similarly, the development of fluoroalkylation reactions in aqueous media highlights the role of the solvent system in achieving green and efficient chemical processes. rsc.org The choice of solvent can dramatically influence reaction rates and selectivity. In photocatalytic reactions, the selection of the photocatalyst and light source is paramount for efficient generation of the required radical species. rsc.org
Chemical Reactivity and Transformation of 6 Chloro 1,1,1 Trifluorohexane
Nucleophilic Substitution Reactions at the Alkyl Chloride Moiety
The primary alkyl chloride in 6-Chloro-1,1,1-trifluorohexane is susceptible to nucleophilic attack, proceeding primarily through an S(_N)2 mechanism. libretexts.org This allows for the displacement of the chloride ion by a wide variety of nucleophiles, leading to the formation of a diverse array of functionalized derivatives.
Common nucleophilic substitution reactions include the introduction of other halides, as well as nitrogen-, oxygen-, and sulfur-containing functional groups. For instance, the Finkelstein reaction, which involves the exchange of a halogen atom, can be employed to convert this compound to its corresponding iodo-derivative by treatment with sodium iodide in a suitable solvent like acetone. wikipedia.org This reaction is driven to completion by the precipitation of sodium chloride from the reaction mixture. wikipedia.org
Similarly, reaction with sodium cyanide in an ethanolic solution under reflux conditions can yield the corresponding nitrile, 7,7,7-trifluoroheptanenitrile. chemguide.co.ukyoutube.com This reaction provides a valuable route for carbon chain extension and further functional group manipulation. The introduction of an azide (B81097) group to form 6-azido-1,1,1-trifluorohexane can be achieved through a one-pot reaction involving sodium azide. nih.gov
The reactivity of this compound with various nucleophiles opens up pathways to a range of compounds with potential applications in different fields of chemistry.
Radical-Mediated Transformations and Their Synthetic Utility
The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a trifluoromethylated alkyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations, offering powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Generation and Reactivity of Trifluoromethylated Alkyl Radicals
Trifluoromethylated alkyl radicals can be generated from this compound using various radical initiation methods. These radicals are valuable intermediates in organic synthesis due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic properties of the final molecule. nih.gov The generation of these radicals allows for their participation in addition reactions to unsaturated systems and cyclization reactions. nih.govepa.gov
Cyclization and Polymerization Pathways Initiated by Radical Intermediates
Once generated, the 6,6,6-trifluorohexyl radical can undergo intramolecular cyclization if a suitable radical acceptor, such as a double or triple bond, is present within the molecule. For instance, derivatives of 6-halo-1,1,1-trifluoroalkanes can undergo radical cyclization to form five- or six-membered rings. researchgate.net The regioselectivity of these cyclizations is influenced by factors such as the nature of the radical, the structure of the tether connecting the radical and the acceptor, and the reaction conditions.
Furthermore, this compound can potentially act as an initiator in Atom Transfer Radical Polymerization (ATRP). cmu.educmu.eduwikipedia.org In ATRP, a transition metal complex reversibly activates and deactivates the dormant alkyl halide, allowing for the controlled growth of polymer chains. cmu.educmu.eduwikipedia.org This would lead to the formation of polymers with a trifluoromethylated end-group, which can impart specific properties to the resulting material. The success of ATRP initiated by this compound would depend on the choice of the metal catalyst, ligand, and reaction conditions. cmu.educmu.eduwikipedia.org
Derivatization Strategies for the Trifluoromethyl Group
While the trifluoromethyl group is known for its high stability, certain derivatization strategies can be employed under specific conditions to modify this moiety. These transformations are generally challenging due to the strength of the carbon-fluorine bonds. However, methods have been developed for the conversion of the CF(_3) group into other functional groups, which can be of significant synthetic utility.
For instance, electrochemical methods have been developed for the synthesis of trifluoroacetamides from compounds containing a trichlorotrifluoroethane moiety, catalyzed by a B(_{12}) complex. researchgate.net Although this example involves a different starting material, it highlights a potential strategy for the transformation of a trifluoromethylated carbon center. The applicability of such methods to this compound would require further investigation.
Reductive Dehalogenation Pathways of this compound
The chlorine atom in this compound can be removed through reductive dehalogenation reactions. These reactions typically involve the use of a reducing agent, which can be a metal, a metal hydride, or a radical-based reagent.
One common method for the reductive dehalogenation of alkyl chlorides is the use of tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism. Another approach involves the use of reducing metals like zinc.
Furthermore, sodium borohydride, a common reducing agent, can be used for the reductive dechlorination of chloroacetamides when catalyzed by zero-valent iron nanoparticles. mdpi.com The applicability of this system for the dehalogenation of this compound would depend on the specific reaction conditions.
Functional Group Interconversions and Selective Modifications
The versatility of this compound as a synthetic intermediate is further demonstrated by the various functional group interconversions that can be performed on its derivatives. For example, the nitrile group in 7,7,7-trifluoroheptanenitrile, synthesized from this compound, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wider range of compounds.
Similarly, the azide derivative, 6-azido-1,1,1-trifluorohexane, can be reduced to the corresponding amine, 6-amino-1,1,1-trifluorohexane, or can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Advanced Spectroscopic Characterization Methodologies for 6 Chloro 1,1,1 Trifluorohexane
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 6-Chloro-1,1,1-trifluorohexane. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular architecture can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different methylene (B1212753) (-CH₂-) groups along the hexane (B92381) chain. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and trifluoromethyl groups. The protons closest to the electron-withdrawing trifluoromethyl group will be the most deshielded and thus appear at the highest chemical shift (downfield). Conversely, the protons alpha to the chlorine atom will also be deshielded. The expected splitting patterns, arising from spin-spin coupling with neighboring protons, will follow the n+1 rule, providing connectivity information.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show six distinct signals, one for each carbon atom in the hexane chain. The carbon of the trifluoromethyl group will be significantly shifted downfield and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbon atom bonded to the chlorine atom will also show a downfield shift. The chemical shifts of the other methylene carbons will vary depending on their proximity to the electron-withdrawing substituents.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal is characteristic of a CF₃ group attached to an alkyl chain.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H-2 | 2.0 - 2.3 | Multiplet | J(H-H), J(H-F) |
| ¹H | H-3 | 1.4 - 1.6 | Multiplet | J(H-H) |
| ¹H | H-4 | 1.3 - 1.5 | Multiplet | J(H-H) |
| ¹H | H-5 | 1.7 - 1.9 | Multiplet | J(H-H) |
| ¹H | H-6 | 3.5 - 3.7 | Triplet | J(H-H) |
| ¹³C | C-1 | 124 - 127 | Quartet | J(C-F) ≈ 270-280 |
| ¹³C | C-2 | 30 - 35 | Triplet | J(C-F) ≈ 25-35 |
| ¹³C | C-3 | 25 - 30 | Singlet | - |
| ¹³C | C-4 | 28 - 33 | Singlet | - |
| ¹³C | C-5 | 32 - 37 | Singlet | - |
| ¹³C | C-6 | 44 - 48 | Singlet | - |
| ¹⁹F | F-1 | -60 to -70 | Triplet | J(F-H) ≈ 10-15 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₆H₁₀ClF₃.
In addition to the molecular ion, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Electron ionization (EI) mass spectrometry will also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom, leading to the loss of a chloromethyl radical or a pentyl radical.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Loss of HF: Elimination of a molecule of hydrogen fluoride.
Cleavage of the C-C bond alpha to the CF₃ group: This would result in the formation of a stable trifluoromethyl cation or radical.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Significance |
| [M]⁺ | C₆H₁₀³⁵ClF₃ | 176.0423 | Molecular Ion |
| [M+2]⁺ | C₆H₁₀³⁷ClF₃ | 178.0394 | Isotopic Peak for ³⁷Cl |
| [M-Cl]⁺ | C₆H₁₀F₃ | 141.0734 | Loss of Chlorine Radical |
| [M-HCl]⁺ | C₆H₉F₃ | 140.0656 | Loss of Hydrogen Chloride |
| [CF₃]⁺ | CF₃ | 69.0023 | Trifluoromethyl Cation |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its molecular vibrations. These techniques are excellent for identifying the functional groups present in this compound.
Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule. Key expected absorptions include:
C-H stretching: In the region of 2850-3000 cm⁻¹.
C-F stretching: Strong absorptions in the region of 1100-1400 cm⁻¹, characteristic of the trifluoromethyl group.
C-Cl stretching: A distinct absorption in the region of 600-800 cm⁻¹.
CH₂ bending: Vibrations around 1450-1470 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. The C-Cl and C-C backbone vibrations are often more prominent in the Raman spectrum. The symmetric C-F stretching vibration of the CF₃ group is also expected to be a strong Raman scatterer.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C-H Stretch | 2850 - 3000 | IR, Raman |
| CH₂ Bend | 1450 - 1470 | IR |
| C-F Stretch | 1100 - 1400 | IR (Strong), Raman (Strong) |
| C-Cl Stretch | 600 - 800 | IR, Raman (Strong) |
| C-C Stretch | 800 - 1200 | IR, Raman |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts that may be present from its synthesis.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is the ideal technique for its analysis. A non-polar or medium-polarity capillary column would be suitable for its separation. A flame ionization detector (FID) would provide excellent sensitivity for this organic compound. For definitive identification of any impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the method of choice. This allows for the separation of components in the mixture followed by their individual mass spectral analysis.
High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, HPLC can also be employed, particularly for the analysis of any non-volatile impurities. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could be developed. Detection could be achieved using a refractive index detector (RID) or, if impurities possess a chromophore, a UV detector.
The choice of chromatographic conditions, including the column, mobile phase or carrier gas, and detector, would be optimized to achieve the best separation and sensitivity for the specific analytical problem at hand.
Table 4: Recommended Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |
| GC | Non-polar (e.g., DB-1, HP-5) or mid-polarity (e.g., DB-17) | Helium or Nitrogen | FID, MS | Purity assessment, impurity identification |
| HPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water | RID, UV (if applicable) | Analysis of non-volatile impurities |
Computational Chemistry and Theoretical Studies of 6 Chloro 1,1,1 Trifluorohexane
Quantum Chemical Calculations of Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental in determining the electronic structure and stable conformations of 6-Chloro-1,1,1-trifluorohexane. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles that dictate the molecule's three-dimensional shape.
The conformational landscape of this compound is primarily defined by the rotation around its carbon-carbon single bonds. The staggered conformations are generally more stable than the eclipsed conformations due to minimized torsional strain. The most stable conformer is typically the anti-conformation, where the bulky trifluoromethyl and chloroalkyl groups are positioned as far apart as possible. Other staggered conformations, known as gauche, exist at slightly higher energies due to steric interactions between these groups.
Below is a table of predicted geometric parameters for the most stable conformer of this compound, derived from DFT calculations on analogous halogenated alkanes.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-C Bond Length | 1.54 Å |
| C-H Bond Length | 1.09 Å |
| C-F Bond Length | 1.35 Å |
| C-Cl Bond Length | 1.78 Å |
| C-C-C Bond Angle | 112° |
| F-C-F Bond Angle | 108° |
| C-C-Cl Bond Angle | 110° |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deeper understanding of the reaction's feasibility and kinetics.
A plausible reaction for this compound is a nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. DFT calculations can model this process, revealing the geometry of the transition state and the energy barrier that must be overcome.
In a hypothetical SN2 reaction with a hydroxide (B78521) ion (OH-) as the nucleophile, the DFT calculations would likely show a pentavalent carbon in the transition state, with the nucleophile and the leaving group (Cl-) positioned 180° apart. The calculated activation energy provides a quantitative measure of the reaction rate.
Table 2: Hypothetical DFT-Calculated Energies for an SN2 Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (C6H10F3Cl + OH-) | 0.0 |
| Transition State | +25.0 |
| Products (C6H10F3OH + Cl-) | -15.0 |
Prediction of Spectroscopic Parameters Through Theoretical Models
Theoretical models, particularly those based on DFT, are adept at predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.
The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Theoretical predictions of 1H, 13C, and 19F NMR spectra can be compared with experimental data to confirm the molecular structure. The trifluoromethyl group is expected to have a characteristic 19F NMR signal, and the chemical shifts of the protons and carbons along the hexane (B92381) chain would be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.
Table 3: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| 1H (adjacent to CF3) | 2.3 |
| 1H (adjacent to C-Cl) | 3.6 |
| 13C (CF3) | 125 (quartet) |
| 13C (CH2Cl) | 45 |
| 19F | -68 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. For this compound, MD simulations can be used to explore its conformational landscape over time and to study its interactions with other molecules.
MD simulations can reveal the relative populations of different conformers and the rates of interconversion between them. This provides a more complete understanding of the molecule's flexibility than static quantum chemical calculations alone.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a condensed phase, molecules of this compound would interact through a combination of van der Waals forces and dipole-dipole interactions, the latter arising from the polar C-F and C-Cl bonds. Simulations can quantify the strength and nature of these interactions, which govern the macroscopic properties of the substance, such as its boiling point and solubility.
Table 4: Summary of Intermolecular Interactions for this compound from MD Simulations
| Interaction Type | Description |
|---|---|
| Van der Waals | Non-specific attractive and repulsive forces between all atoms. |
| Dipole-Dipole | Attractive or repulsive electrostatic interactions between the permanent dipoles of the C-F and C-Cl bonds. |
| Hydrogen Bonding | Unlikely to be a significant interaction for this molecule in a pure state. |
Applications of 6 Chloro 1,1,1 Trifluorohexane As a Key Synthetic Intermediate
Role in the Synthesis of Complex Fluorinated Organic Molecules
There is a lack of specific, documented evidence for the application of 6-Chloro-1,1,1-trifluorohexane as a direct precursor in the synthesis of complex fluorinated organic molecules. Research in this area tends to focus on more readily available or reactive starting materials.
No specific examples were identified in the available literature detailing the use of this compound for the synthesis of fluorinated heterocyclic compounds. The construction of such ring systems typically involves cyclization reactions where the starting materials must possess appropriate functional groups to facilitate ring closure. While the chloro- and trifluoromethyl- functionalities of this compound could theoretically be modified for this purpose, direct applications have not been reported.
The synthesis of fluoroalkylated alkenes and alkanes often involves reactions such as cross-coupling, addition, or elimination. While the structure of this compound lends itself to potential participation in such reactions, for instance, through substitution of the chlorine atom or reactions involving the trifluoromethyl group, specific documented examples of its use to construct other fluoroalkylated alkenes and alkanes are not available.
Contribution to the Synthesis of Specialty Chemicals with Tailored Properties
The introduction of a trifluoromethyl group can impart unique properties to organic molecules, such as increased thermal stability, lipophilicity, and metabolic stability. Consequently, building blocks containing this moiety are valuable in the synthesis of specialty chemicals. However, there is no specific information available that details the contribution of this compound to the synthesis of specialty chemicals with tailored properties.
Building Block for the Development of New Functional Materials and Polymers
Fluorinated polymers and functional materials often exhibit desirable properties like chemical resistance, low surface energy, and specific optical or electrical characteristics. While the bifunctional nature of this compound suggests it could potentially be used as a monomer or a modifying agent in the synthesis of such materials, there is no available research that confirms its use as a building block for new functional materials and polymers.
Environmental Photochemistry and Degradation Pathways of Trifluorohexane Derivatives
Atmospheric Reactivity with Hydroxyl Radicals and Other Oxidants
The primary degradation pathway for many organic compounds in the troposphere is through reaction with hydroxyl radicals (•OH), often referred to as the "detergent of the atmosphere" harvard.edu. The rate of this reaction is a key determinant of a compound's atmospheric lifetime. For halogenated alkanes, the reactivity with •OH radicals is largely influenced by the number and type of halogen atoms and the strength of the carbon-hydrogen bonds.
The presence of a trifluoromethyl (-CF3) group, as in 6-Chloro-1,1,1-trifluorohexane, is known to significantly decrease the reactivity of a molecule towards •OH radicals. This is due to the high strength of the C-F bond dtic.milresearchgate.net. Conversely, the C-H bonds on the hexane (B92381) chain are susceptible to hydrogen abstraction by •OH radicals. The chlorine atom at the 6-position can also influence the reaction rate.
The general mechanism for the reaction of a halogenated alkane with •OH radicals involves the abstraction of a hydrogen atom to form water and a haloalkyl radical. This radical then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). Subsequent reactions of the peroxy radical can lead to the formation of a variety of degradation products, including aldehydes, ketones, and halogenated acids.
While specific kinetic data for this compound is unavailable, the table below provides estimated atmospheric lifetimes for similar compounds, which can offer an indication of its expected persistence.
| Compound | Atmospheric Lifetime (years) |
| Methane | ~12 |
| Ethane | ~0.2 |
| Chloroethane | ~0.4 |
| 1,1,1-Trifluoroethane (HFC-143a) | ~52 |
| 1-Chlorohexane | Days to weeks (estimated) |
This table is for illustrative purposes and the lifetime of this compound may differ.
Other atmospheric oxidants, such as ozone (O3) and nitrate (B79036) radicals (NO3•), are generally less reactive towards alkanes and are not expected to be significant contributors to the atmospheric degradation of this compound harvard.edu.
Microbial Transformation and Biodegradation Mechanisms in Environmental Matrices
The biodegradation of halogenated compounds in soil and water is a complex process that depends on the specific compound, the environmental conditions, and the microbial communities present. The presence of both chlorine and fluorine in this compound presents unique challenges for microbial degradation.
Generally, highly halogenated compounds are more resistant to biodegradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it particularly difficult for microbial enzymes to break dtic.mil. While some microorganisms have been shown to be capable of dehalogenating chlorinated compounds, the defluorination process is less common and typically proceeds at a much slower rate nih.gov.
Biodegradation of chlorinated alkanes can occur under both aerobic and anaerobic conditions. Under aerobic conditions, monooxygenase and dioxygenase enzymes can initiate the degradation process by incorporating oxygen into the molecule. Under anaerobic conditions, reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a more common pathway nih.gov.
For this compound, it is plausible that initial microbial attack would target the more labile C-Cl bond or the C-H bonds on the alkyl chain. The trifluoromethyl group is likely to be highly recalcitrant to microbial degradation. The potential biodegradation pathways could involve initial dechlorination followed by oxidation of the alkyl chain. However, the accumulation of fluorinated intermediates is a possibility.
It is important to note that the presence of multiple halogen types can create complex and unpredictable biodegradation pathways. The scientific literature details the biodegradation of multiple fluorinated chemicals, but the range of chemicals that can be degraded is limited nih.gov.
Q & A
Q. Basic
- Toxicity : Acute exposure risks include respiratory irritation (TLV ≈ 50 ppm).
- Waste disposal : Incineration with scrubbing systems to prevent HF/Cl₂ emissions.
- Storage : Amber glass containers under inert gas (N₂/Ar) to prevent photodegradation .
How does the compound’s lipophilicity influence its applicability in medicinal chemistry?
Advanced
The -CF₃ group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration. However, excessive lipophilicity (logP >3) may reduce aqueous solubility. QSAR (Quantitative Structure-Activity Relationship) models can balance these properties by introducing hydrophilic substituents (e.g., -OH, -NH₂) at strategic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
